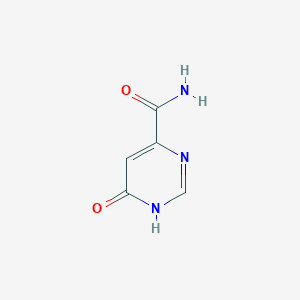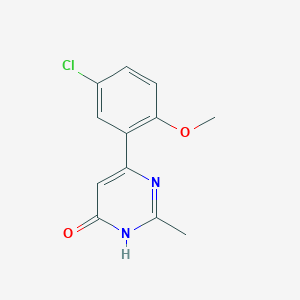
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones and their derivatives has been a subject of many publications . They are often synthesized for their utility in the creation of fused ring systems .Molecular Structure Analysis
The molecular weight of “7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one” is 193.18 . The InChI code for this compound is 1S/C10H8FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H3,(H2,12,13,14) .Chemical Reactions Analysis
The chemical reactions of 4-hydroxy-2-quinolones are unique due to their roles in natural and synthetic chemistry . They display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .The storage temperature is room temperature . Unfortunately, the boiling point and density are not available for this specific compound, but a similar compound, “4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one”, has a predicted boiling point of 280.5±40.0 °C and a predicted density of 1.308±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Anti-Tumor and Anti-Inflammatory Activities
Dihydroquinolinone derivatives have been studied for their potential in modifying allergic and inflammatory responses, as well as acting as inhibitors of retinoic acid-metabolizing enzymes, which could be beneficial in treating skin diseases and cancer .
Antifungal Applications
Coumarin derivatives, which share a similar structure with dihydroquinolinones, have shown complete inhibition of fungal growth in certain studies, suggesting that our compound may also possess antifungal properties .
Synthesis of Heterocycles
The dihydroquinolinone class of compounds has been utilized in synthetic approaches to create related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .
Antimalarial Drug Synthesis
Quinoline structures are foundational in the synthesis of synthetic antimalarial drugs. Fluorinated quinolines, in particular, have been used to create effective antimalarial agents .
Therapeutic Potential in Quinoline Derivatives
Novel classes of quinoline derivatives have been developed with therapeutic potential, indicating that our compound could be explored for its medicinal benefits .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one involves the conversion of 2-amino-4-fluoro-3-methylphenol to the corresponding 2-chloro-4-fluoro-3-methylphenol, followed by cyclization with ethyl acetoacetate to form the desired product.", "Starting Materials": [ "2-amino-4-fluoro-3-methylphenol", "thionyl chloride", "ethyl acetoacetate", "potassium carbonate", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2-amino-4-fluoro-3-methylphenol to 2-chloro-4-fluoro-3-methylphenol", "2-amino-4-fluoro-3-methylphenol is dissolved in thionyl chloride and heated to reflux for 2 hours. The resulting 2-chloro-4-fluoro-3-methylphenol is then purified by distillation.", "Step 2: Cyclization with ethyl acetoacetate", "2-chloro-4-fluoro-3-methylphenol is dissolved in a mixture of ethyl acetoacetate, potassium carbonate, and acetic acid. The mixture is heated to reflux for 6 hours, then cooled and diluted with water. The resulting solid is filtered and washed with water to yield 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one." ] } | |
CAS-Nummer |
1259438-57-7 |
Produktname |
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one |
Molekularformel |
C10H6FNO2 |
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
7-fluoro-3-methylidene-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |
InChI-Schlüssel |
JTBIXHQSVVXUOA-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
Kanonische SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)
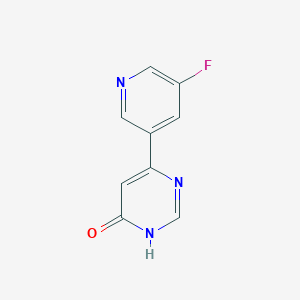
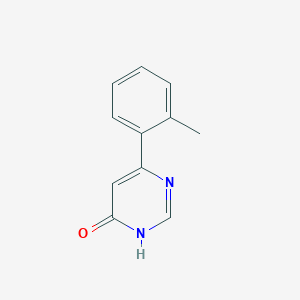
![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)
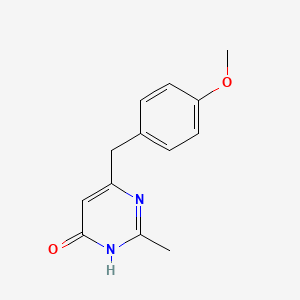
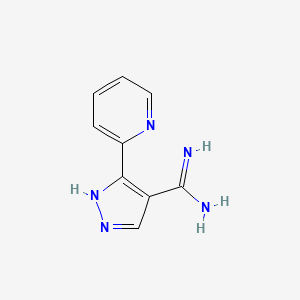
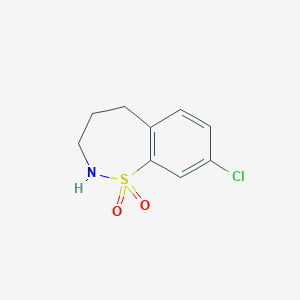
![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)
